5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of bacterial or cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide include other furan derivatives such as:
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-bromoindole-2-carboxylic acid hydrazone derivatives
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C17H15BrN2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
5-bromo-N-(8-propoxyquinolin-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-10-22-13-6-5-12(11-4-3-9-19-16(11)13)20-17(21)14-7-8-15(18)23-14/h3-9H,2,10H2,1H3,(H,20,21) |
InChI Key |
UNZHFBFUIMJUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(O3)Br)C=CC=N2 |
Origin of Product |
United States |
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